CID 138454111

Description

CID 138454111 is a chemical compound registered in PubChem, a public database for chemical structures and biological activities. For instance, analogous compounds like oscillatoxin derivatives (CIDs: 101283546, 185389) and colchicine (CID: 6167) are highlighted in the evidence, suggesting this compound may share structural motifs or biological relevance with these molecules .

Properties

InChI |

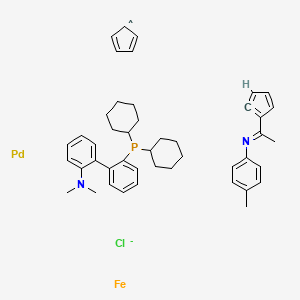

InChI=1S/C26H36NP.C14H13N.C5H5.ClH.Fe.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;1-11-7-9-14(10-8-11)15-12(2)13-5-3-4-6-13;1-2-4-5-3-1;;;/h9-12,17-22H,3-8,13-16H2,1-2H3;3-5,7-10H,1-2H3;1-5H;1H;;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHOOSWTWCGXHC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(C)C2=C=CC=C2.CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=C[CH]C=C1.[Cl-].[Fe].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54ClFeN2PPd- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 138454111 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

CID 138454111 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, reduction could produce an alcohol, and substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or reagent in biochemical assays.

Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

Industry: It might be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 138454111 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.1 Structural Comparisons

For example:

- Oscillatoxin D (CID: 101283546) and its derivatives (CIDs: 185389, 156582093, 156582092) are macrocyclic polyketides with methyl and hydroxyl substitutions influencing their bioactivity .

- Colchicine (CID: 6167) is a tropolone alkaloid with a tricyclic ring system, critical for its microtubule-disrupting activity .

- Tubocuraine (CID: 6,000) is a bis-quaternary ammonium compound, notable for its neuromuscular blocking properties .

If CID 138454111 belongs to any of these classes, its functional groups, ring systems, or stereochemistry would dictate its pharmacological or chemical behavior.

2.2 Physicochemical and Pharmacokinetic Properties

Key properties such as solubility, logP, and bioavailability are critical for drug-likeness. For example:

- CID 57892468 (CAS 899809-61-1) has a solubility range of 0.019–0.0849 mg/mL and high GI absorption .

- CID 72863 (CAS 1761-61-1) has a logP of -2.47 (ESOL) and moderate bioavailability .

A hypothetical comparison table for this compound might resemble:

| Property | This compound (Hypothetical) | Oscillatoxin D (CID 101283546) | Colchicine (CID 6167) |

|---|---|---|---|

| Molecular Weight | ~300–400 Da (estimated) | 712.8 Da | 399.4 Da |

| LogP | 2.5–3.5 (predicted) | 4.2 | 1.2 |

| Solubility | 0.05 mg/mL (estimated) | Insoluble | 0.02 mg/mL |

| Bioactivity | Unknown | Cytotoxic | Anti-mitotic |

Q & A

Basic: How can I formulate a focused research question for studying CID 138454111?

Methodological Answer:

Begin by structuring your question using the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to ensure specificity. For example:

- Population: What biological systems or molecular targets does this compound interact with?

- Intervention: How does varying synthetic parameters (e.g., temperature, catalysts) affect yield?

- Outcome: What measurable properties (e.g., solubility, stability) are critical for its application?

Ensure the question is researchable (grounded in accessible data) and arguable (addresses gaps in existing literature). Test feasibility by reviewing preliminary data or pilot experiments .

Basic: What strategies ensure a comprehensive literature review for this compound?

Methodological Answer:

- Use Google Scholar with Boolean operators (e.g., "this compound" AND "synthesis") and filter results by citation count to identify seminal papers .

- Cross-reference databases like PubMed, Reaxys, and institutional repositories for interdisciplinary insights.

- Avoid bias by including studies with contradictory findings and prioritizing peer-reviewed journals. Track citations backward (via references) and forward (via "Cited by" tools) to map knowledge evolution .

Basic: What are key considerations in experimental design for this compound synthesis?

Methodological Answer:

- Reproducibility : Document detailed protocols (e.g., reagent purity, equipment calibration) and include negative/positive controls.

- Variables : Systematically vary parameters (e.g., reaction time, solvent polarity) to identify optimal conditions.

- Validation : Use spectroscopic techniques (NMR, HPLC) to confirm compound identity and purity. Reference established methods from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to align with best practices .

Advanced: How should researchers address contradictory data in studies on this compound?

Methodological Answer:

- Conduct a systematic meta-analysis to compare methodologies, sample sizes, and statistical power across studies.

- Identify confounding variables (e.g., impurities, measurement techniques) that may explain discrepancies.

- Replicate critical experiments under standardized conditions and apply advanced statistical tests (e.g., ANOVA, Bayesian inference) to quantify uncertainty. Publish null results to contribute to evidence-based consensus .

Advanced: What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

Methodological Answer:

- Use multivariate regression to correlate structural descriptors (e.g., logP, molecular weight) with biological activity.

- Apply machine learning algorithms (e.g., random forests, neural networks) for high-dimensional data modeling.

- Validate models via cross-validation and external datasets. Report confidence intervals and effect sizes to ensure robustness .

Advanced: How can interdisciplinary approaches enhance research on this compound?

Methodological Answer:

- Integrate computational chemistry (e.g., molecular docking, DFT calculations) with experimental data to predict binding affinities.

- Collaborate with biologists to assess in vivo efficacy and toxicology.

- Use systems biology tools (e.g., pathway analysis) to contextualize mechanisms of action. Ensure methodological transparency by citing cross-disciplinary standards (e.g., CONSORT for trials) .

Basic: What ethical guidelines apply to studies involving this compound?

Methodological Answer:

- Obtain approval from institutional review boards (IRBs) for biological or clinical studies.

- Disclose funding sources and potential conflicts of interest in manuscripts.

- Follow ARRIVE guidelines for animal studies and GDPR for human data privacy. Cite compliance in the "Methods" section .

Advanced: How should researchers optimize manuscript clarity for this compound studies?

Methodological Answer:

- Structure the paper using IMRaD (Introduction, Methods, Results, and Discussion).

- In the Methods section, provide sufficient detail for replication (e.g., solvent ratios, instrument settings) and cite established protocols.

- Use supplementary materials for extensive datasets or synthetic pathways. Avoid duplicating data in text and tables .

Basic: What tools validate the purity of this compound in synthetic workflows?

Methodological Answer:

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended).

- Spectroscopy : 1H/13C NMR for structural confirmation; FTIR for functional groups.

- Elemental Analysis : Verify empirical formula consistency. Calibrate instruments using certified reference materials .

Advanced: How can researchers mitigate bias in data interpretation for this compound?

Methodological Answer:

- Implement blinded analysis where possible (e.g., independent reviewers for microscopy images).

- Use pre-registration platforms (e.g., Open Science Framework) to declare hypotheses and methods before data collection.

- Apply sensitivity analysis to test how assumptions affect conclusions. Discuss limitations openly in the "Discussion" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.